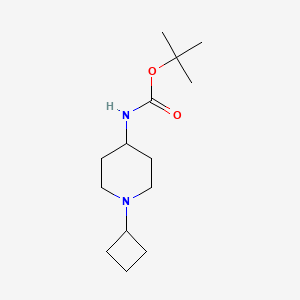

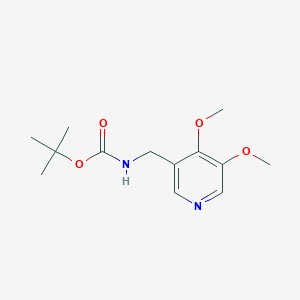

4-(Boc-Amino)-1-cyclobutyl-piperidine

Vue d'ensemble

Description

4-(Boc-Amino)-1-cyclobutyl-piperidine is a piperidone derivative . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis. It is especially useful in the protection of amines .

Synthesis Analysis

The Boc group can be introduced to amines under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis

The molecular structure of Boc-protected amines has been studied extensively. For example, the 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . In addition, the Boc group can be removed by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Applications De Recherche Scientifique

Green Chemistry

4-(Boc-Amino)-1-cyclobutyl-piperidine: is utilized in green chemistry for the chemoselective BOC protection of amines . This process is catalyst and solvent-free, aligning with the principles of green chemistry which emphasize eco-friendly and sustainable chemical processes .

Pharmaceutical Synthesis

In pharmaceutical synthesis, the Boc group is often used to protect the amine functionality during the synthesis of biologically active molecules. The Boc group provides stability and resistance to various reaction conditions, making 4-(Boc-Amino)-1-cyclobutyl-piperidine a valuable intermediate in the development of new drugs .

Peptide Synthesis

The compound serves as an amine-protecting agent in peptide synthesis. It is particularly useful in solid-phase peptide synthesis (SPPS), where it protects the amine group from unwanted side reactions, thereby ensuring the correct sequence and structure of the peptide .

Amino Acid Protection

4-(Boc-Amino)-1-cyclobutyl-piperidine: is involved in the protection of amino acids. Protecting groups like Boc are crucial for preventing the amino group from reacting when other functional groups in the molecule are modified or synthesized .

Material Science

In material science, this compound can be used in the synthesis of polymers and other advanced materials where the introduction of nitrogen-containing groups is required. Its stability under various conditions makes it an excellent choice for complex material synthesis .

Analytical Chemistry

In analytical chemistry, 4-(Boc-Amino)-1-cyclobutyl-piperidine can be used as a standard or reference compound in various spectroscopic analyses, such as NMR and IR spectroscopy, due to its well-defined structure and properties .

Orientations Futures

The use of Boc-protected amines continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . This suggests that the use of Boc-protected amines, including 4-(Boc-Amino)-1-cyclobutyl-piperidine, will continue to be an important area of research in the future.

Mécanisme D'action

Target of Action

The primary target of 4-(Boc-Amino)-1-cyclobutyl-piperidine is the amino group in organic compounds . The compound is used as a protecting group for amines, which are quite good nucleophiles and strong bases . This protection allows for transformations of other functional groups without interference from the amine group .

Mode of Action

4-(Boc-Amino)-1-cyclobutyl-piperidine interacts with its targets through a process known as Boc-protection . This process involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .

Biochemical Pathways

The biochemical pathways affected by 4-(Boc-Amino)-1-cyclobutyl-piperidine involve the synthesis of multifunctional targets . The compound plays a pivotal role in these pathways due to its ability to protect amino functions . The resulting products containing one or two Boc-groups can facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Pharmacokinetics

The ADME properties of 4-(Boc-Amino)-1-cyclobutyl-piperidine are influenced by its chemical structure. The compound is stable in various conditions, which impacts its bioavailability . For instance, the Boc group can be cleaved under anhydrous acidic conditions . This cleavage results in the production of tert-butyl cations , which can be scavenged to prevent nucleophilic substrates from being alkylated .

Result of Action

The molecular and cellular effects of 4-(Boc-Amino)-1-cyclobutyl-piperidine’s action are primarily related to its role as a protecting group for amines . The compound allows for the transformation of other functional groups without interference from the amine group . This protection can facilitate the synthesis of multifunctional targets .

Action Environment

The action, efficacy, and stability of 4-(Boc-Amino)-1-cyclobutyl-piperidine are influenced by environmental factors. For instance, the compound is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions . Therefore, the presence of such conditions can influence the compound’s action and stability.

Propriétés

IUPAC Name |

tert-butyl N-(1-cyclobutylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-7-9-16(10-8-11)12-5-4-6-12/h11-12H,4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAWTLNMZFQPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

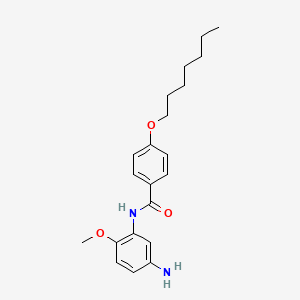

![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)

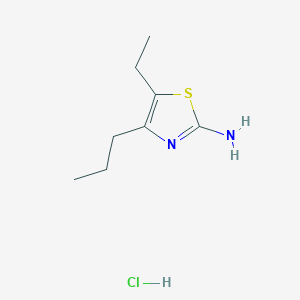

![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)

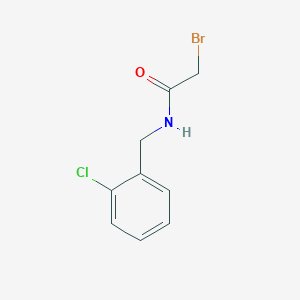

![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)

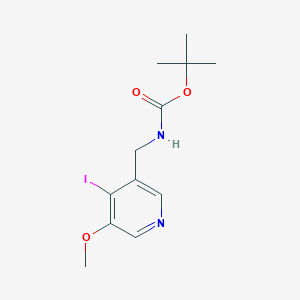

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)

![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)